Propyl (4-chloro-1H-indol-3-yl)acetate
CAS No.: 196881-06-8
Cat. No.: VC16846482
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 196881-06-8 |
|---|---|
| Molecular Formula | C13H14ClNO2 |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | propyl 2-(4-chloro-1H-indol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3 |
| Standard InChI Key | WLYNJPBOVOJHBD-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
Propyl (4-chloro-1H-indol-3-yl)acetate (IUPAC name: propyl 2-(4-chloro-1H-indol-3-yl)acetate) belongs to the indole alkaloid family. Its molecular formula is CHClNO, derived from the esterification of 4-chloroindole-3-acetic acid with propanol. Key structural features include:
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A chloro substituent at the 4-position of the indole ring.
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An acetic acid moiety at the 3-position, esterified with a propyl group.
The compound’s molecular weight is 251.71 g/mol, calculated from its constituent atoms .
Physicochemical Properties
While experimental data for the propyl ester are sparse, comparative analysis with its methyl analog (CAS 19077-78-2) and 4-chloroindole-3-acetic acid (CAS 2519-61-1) allows extrapolation of critical properties :
The compound’s polar surface area (PSA) is approximately 42.1 Ų, indicating moderate solubility in polar solvents. Its refractive index is estimated at 1.62–1.64, consistent with aromatic esters .
Synthesis and Manufacturing
Synthetic Pathways
Propyl (4-chloro-1H-indol-3-yl)acetate is synthesized via esterification of 4-chloroindole-3-acetic acid with propanol. The process typically involves:
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Preparation of 4-Chloroindole-3-Acetic Acid:
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Esterification with Propanol:
Yield Optimization:
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Excess propanol (3–5 equiv.) drives the equilibrium toward ester formation.
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Removal of water (e.g., molecular sieves) enhances efficiency.
Industrial-Scale Production Challenges
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Purity Concerns: Byproducts like unreacted acid or dialkyl esters may form, necessitating rigorous chromatography .
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Thermal Stability: High boiling points require vacuum distillation to prevent decomposition .
Functional Properties and Applications
Biochemical Interactions
Indole derivatives are known for their role in plant growth regulation and mammalian signaling. Key mechanisms include:
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Auxin Analog Activity: The 4-chloro substitution may enhance receptor binding affinity compared to natural auxins .
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Enzyme Inhibition: Potential inhibition of monoamine oxidase (MAO) or tryptophan hydroxylase due to structural similarity to indoleamine scaffolds .
Agricultural Applications
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Herbicidal Activity: Chlorinated indole esters disrupt weed growth by mimicking auxins, causing uncontrolled cell elongation .
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Fungicidal Properties: Demonstrated in vitro against Fusarium spp. (MIC: 50–100 µg/mL) .
Future Research Directions
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Pharmacokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling in mammalian systems.
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Structure-Activity Relationships (SAR): Modifying the alkyl chain (e.g., butyl, pentyl) to optimize bioactivity.
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Green Synthesis: Catalytic methods using immobilized lipases or ionic liquids to reduce waste .
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